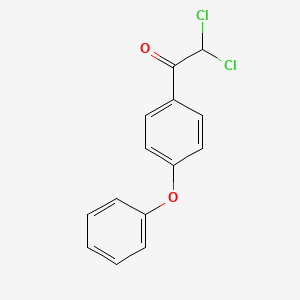

2,2-Dichloro-1-(4-phenoxyphenyl)ethanone

説明

Structure

3D Structure

特性

IUPAC Name |

2,2-dichloro-1-(4-phenoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-14(16)13(17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGGYGMFCRSWIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7069368 | |

| Record name | Ethanone, 2,2-dichloro-1-(4-phenoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59867-68-4 | |

| Record name | 2,2-Dichloro-4-phenoxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59867-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2,2-dichloro-1-(4-phenoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059867684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2,2-dichloro-1-(4-phenoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2,2-dichloro-1-(4-phenoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichloro-1-(4-phenoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Retrosynthetic Analysis of 2,2-Dichloro-1-(4-phenoxyphenyl)ethanone

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler starting materials. amazonaws.comub.edu For this compound, the analysis begins by identifying the most logical bond disconnections.

The primary disconnection targets the two C-Cl bonds on the alpha-carbon. This transform, a de-halogenation, points to 4-phenoxyacetophenone as the immediate precursor. This ketone contains the complete carbon skeleton of the target molecule.

A second disconnection on the precursor, 4-phenoxyacetophenone, involves breaking the carbon-carbon bond between the carbonyl group and the phenoxyphenyl moiety. This is a Friedel-Crafts acylation disconnection. This step identifies two key synthons: a (4-phenoxyphenyl) anion equivalent and an acetyl cation (CH₃CO⁺) equivalent. These synthons correspond to readily available chemical reagents: diphenyl ether and an acylating agent such as acetyl chloride or acetic anhydride . amazonaws.com

This two-step retrosynthetic pathway provides a logical forward synthesis plan: first, the acylation of diphenyl ether to form 4-phenoxyacetophenone, followed by the dichlorination of the methyl group of the ketone. researchgate.net

Conventional Synthetic Approaches to Substituted 2,2-Dichloroethanones

Conventional methods for synthesizing substituted 2,2-dichloroethanones rely on well-established organic transformations, primarily halogenation and acylation reactions.

The most common route to α-haloketones is the direct halogenation of the corresponding ketone. mdpi.com In the case of this compound, this involves the direct dichlorination of the α-carbon of 4-phenoxyacetophenone.

Direct chlorination of enolizable ketones can be achieved using various chlorinating agents. The reaction typically proceeds under acidic conditions, which catalyze the formation of the enol intermediate, the active nucleophile in the reaction. masterorganicchemistry.com The enol then attacks the electrophilic chlorine source. For dichlorination, stronger conditions or an excess of the chlorinating agent is required. A similar compound, 2,2-Dichloro-1-(4-methylphenyl)ethanone, is synthesized by the chlorination of 1-(4-methylphenyl)ethanone using concentrated hydrochloric acid and aqueous hydroperoxide in hot ethanol (B145695). nih.gov

Common reagents for the α-chlorination of ketones are summarized in the table below.

| Reagent | Conditions/Notes |

| Chlorine (Cl₂) | Often used with an acid catalyst (e.g., HCl, Acetic Acid). Can lead to over-halogenation. |

| Sulfuryl Chloride (SO₂Cl₂) | A common and effective reagent for α-chlorination. Often used with a radical initiator or acid/base catalyst. |

| N-Chlorosuccinimide (NCS) | A milder source of electrophilic chlorine, often used for monochlorination but can achieve dichlorination with modified conditions. |

| Hydrogen Chloride/Hydrogen Peroxide | An effective system for chlorination, as demonstrated in the synthesis of analogous structures. nih.gov |

This table summarizes common reagents for the alpha-chlorination of ketones.

The precursor, 4-phenoxyacetophenone, is typically synthesized via a Friedel-Crafts acylation reaction. youtube.com This reaction involves the electrophilic substitution of an acyl group onto the aromatic ring of diphenyl ether. researchgate.net The reaction is generally carried out by treating diphenyl ether with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

The phenoxy group is an ortho-, para-directing group. Due to steric hindrance from the bulky phenoxy group at the ortho position, the acylation reaction predominantly yields the para-substituted product, 4-phenoxyacetophenone. researchgate.net

A variety of Lewis acids can be used to catalyze the reaction, with aluminum chloride being one of the most common.

| Lewis Acid Catalyst | Typical Application |

| Aluminum Chloride (AlCl₃) | A strong and widely used catalyst for Friedel-Crafts acylation. Used in stoichiometric amounts. researchgate.net |

| Iron(III) Chloride (FeCl₃) | A milder alternative to AlCl₃, sometimes requiring higher temperatures. google.com |

| Zinc Chloride (ZnCl₂) | Another common Lewis acid catalyst for acylation reactions. |

| Boron Trifluoride (BF₃) | Often used as a complex (e.g., with ether) to facilitate handling. |

This table presents common Lewis acid catalysts employed in Friedel-Crafts acylation reactions.

Advanced Synthetic Techniques for this compound

While conventional methods are effective, research continues to explore more advanced techniques that offer improvements in efficiency, selectivity, and environmental impact.

Advanced catalytic methods can be applied to both the acylation and halogenation steps.

For the acylation of diphenyl ether , traditional Lewis acids like AlCl₃ generate significant waste. Greener alternatives include solid acid catalysts such as zeolites and macroporous cation exchange resins. researchgate.net These catalysts can be recovered and reused, reducing environmental impact, although they can sometimes suffer from deactivation due to pore blockage. researchgate.net

For the α-halogenation step , transition metal catalysts have been shown to be effective for aryl ketones. For example, copper(II) triflate (Cu(OTf)₂) can catalyze α-bromination, and by extension, similar principles can apply to chlorination. mdpi.com Nanoparticle catalysis, using materials like titanium dioxide (TiO₂), has also been developed for the bromination and chlorination of aromatic ketones. mdpi.com Organocatalysis, using small organic molecules to catalyze reactions, represents another frontier, though specific applications for the dichlorination of this particular substrate are not widely reported. Guanidine-based organocatalysts have been used for synthesizing substituted oxetanes, showcasing their potential in activating carbonyl compounds. nih.gov

The target molecule, this compound, is achiral as there are no stereocenters. The α-carbon, bearing two identical chlorine atoms, is not a chiral center.

However, stereoselective synthesis would become a critical consideration if producing a chiral analog, such as the mono-chlorinated precursor, 2-Chloro-1-(4-phenoxyphenyl)ethanone. The synthesis of a single enantiomer of this mono-chloro ketone would require an enantioselective approach. This could theoretically be achieved by:

Using a chiral catalyst: A chiral Lewis acid or an organocatalyst could potentially differentiate between the two enantiotopic faces of the enol intermediate during the first chlorination step.

Employing a chiral auxiliary: Attaching a chiral auxiliary to the precursor molecule could direct the chlorinating agent to one face of the molecule, followed by removal of the auxiliary.

Achieving a diastereoselective synthesis would be relevant if other stereocenters were present in the molecule. For example, if a substituent on one of the phenyl rings created a chiral center, the introduction of the chlorine atoms could lead to the formation of diastereomers. Controlling this selectivity would be a significant synthetic challenge, often addressed through substrate control or the use of specific catalytic systems designed to favor the formation of one diastereomer over another. youtube.comnih.gov

Purification and Isolation Strategies for Reaction Intermediates and the Final Compound in Academic Research Contexts

The isolation and purification of the reaction intermediates and the final product, this compound, are critical for obtaining a compound of high purity for subsequent use or characterization. In an academic research context, common techniques would include extraction, crystallization, and chromatography.

Following the Friedel-Crafts acylation, the reaction mixture would typically be quenched with water or a dilute acid. The intermediate, 1-(4-phenoxyphenyl)ethanone, would then be extracted into an organic solvent. This crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexanes and ethyl acetate. The choice of solvent is determined experimentally to provide good solubility at high temperatures and poor solubility at low temperatures, leading to the formation of pure crystals upon cooling.

After the dichlorination reaction, a similar workup procedure involving extraction would be employed. The final product, this compound, being a solid, is also amenable to purification by recrystallization. For instance, a related compound, 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone, has been purified by crystallization from cyclohexane (B81311) at low temperatures. google.com

For mixtures that are difficult to separate by crystallization, or for obtaining very high purity material, column chromatography is the method of choice. orgsyn.org The crude product is adsorbed onto a stationary phase, such as silica (B1680970) gel, and a solvent or a mixture of solvents (eluent) is passed through the column to separate the components based on their differential adsorption. The polarity of the eluent is a critical parameter that is optimized to achieve effective separation. For chlorinated aromatic ketones, a common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. orgsyn.org The progress of the separation is typically monitored by thin-layer chromatography (TLC).

| Purification Stage | Target Compound | Primary Purification Method | Typical Solvents/Eluents (Examples) |

| Intermediate | 1-(4-phenoxyphenyl)ethanone | Recrystallization | Ethanol, Hexane/Ethyl Acetate |

| Final Product | This compound | Recrystallization | Cyclohexane google.com |

| High Purity/Difficult Separations | Both Intermediate and Final Product | Column Chromatography | Silica Gel (stationary phase), Hexane/Ethyl Acetate (eluent) orgsyn.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to determine the connectivity of atoms and the spatial relationships between them.

Advanced 1D NMR Techniques (e.g., DEPT, APT)

While standard ¹H and ¹³C NMR provide fundamental information about the number and chemical environment of protons and carbons, advanced 1D techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) offer deeper insights into the types of carbon atoms present.

DEPT Spectroscopy: DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A series of experiments, typically DEPT-45, DEPT-90, and DEPT-135, are performed. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in DEPT spectra. This technique is invaluable for unambiguously assigning carbon signals.

APT Spectroscopy: The Attached Proton Test (APT) provides similar information to DEPT but in a single experiment. In an APT spectrum, carbon atoms with an even number of attached protons (quaternary carbons and CH₂ groups) show signals with opposite phase to those with an odd number of attached protons (CH and CH₃ groups).

Table 4.1.1: Hypothetical ¹³C NMR and DEPT-135 Data for 2,2-Dichloro-1-(4-phenoxyphenyl)ethanone

| Chemical Shift (δ) ppm | DEPT-135 Phase | Assignment |

| ~185 | Absent | C=O (Carbonyl) |

| ~160 | Absent | C-O (Phenoxy) |

| ~155 | Absent | C-C=O |

| ~132 | Positive | CH (Aromatic) |

| ~130 | Positive | CH (Aromatic) |

| ~125 | Positive | CH (Aromatic) |

| ~120 | Positive | CH (Aromatic) |

| ~118 | Positive | CH (Aromatic) |

| ~68 | Positive | CHCl₂ |

Note: The chemical shift values are estimates and would require experimental data for confirmation.

Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlation data that helps to piece together the molecular structure by showing which atoms are connected through bonds or space.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. libretexts.orgcolumbia.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure. For this compound, COSY would reveal the coupling between the aromatic protons on the two phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This provides a direct link between the ¹H and ¹³C NMR spectra, greatly simplifying the assignment of carbon signals. Each cross-peak in an HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edu This is particularly useful for identifying connections across quaternary carbons and heteroatoms, helping to assemble the complete carbon skeleton. For instance, correlations from the aromatic protons to the carbonyl carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com This is crucial for determining the three-dimensional structure and stereochemistry of a molecule. For this compound, NOESY could reveal through-space interactions between protons on the two different phenyl rings, providing information about their relative orientation.

Solid-State NMR for Polymorphic and Amorphous Forms

While the aforementioned NMR techniques are typically performed on solutions, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. ssNMR can also be used to characterize amorphous (non-crystalline) materials. Different polymorphs of this compound would exhibit different ¹³C chemical shifts and relaxation times in their ssNMR spectra, allowing for their identification and characterization.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule. For this compound, HRMS would be able to confirm the molecular formula C₁₄H₁₀Cl₂O₂ by matching the experimentally measured mass to the calculated exact mass. The presence of two chlorine atoms would be evident from the characteristic isotopic pattern of the molecular ion peak.

Table 4.2.1: Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

| [M]⁺ | 280.0058 | Data not available |

| [M+2]⁺ | 282.0028 | Data not available |

| [M+4]⁺ | 283.9999 | Data not available |

Note: The isotopic pattern arises from the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This provides detailed structural information by revealing how the molecule breaks apart. The fragmentation pattern is often unique to a specific isomer, making MS/MS a powerful tool for structural confirmation.

For this compound, the molecular ion would be expected to undergo characteristic fragmentations. Common fragmentation pathways for such compounds include the loss of chlorine atoms, cleavage of the ether linkage, and fragmentation of the aromatic rings. The resulting product ion spectrum would serve as a fingerprint for the compound's structure.

Table 4.2.2: Plausible Fragmentation Patterns in MS/MS of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

| 280 | [C₁₄H₁₀Cl₂O₂]⁺ | |

| [C₈H₅O]⁺ | C₆H₅OCl₂ | |

| [C₆H₅O]⁺ | C₈H₅Cl₂O | |

| [C₇H₅O]⁺ | C₇H₅Cl₂O | |

| [C₆H₅]⁺ | C₈H₅Cl₂O₂ |

Note: The fragmentation pathways are hypothetical and require experimental verification.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. These techniques probe the vibrational and rotational modes of molecules, which are specific to the types of bonds and their arrangement.

Infrared (IR) Spectroscopy of this compound is expected to reveal characteristic absorption bands corresponding to its key functional groups. A strong absorption band is anticipated in the region of 1680-1700 cm⁻¹ due to the stretching vibration of the aromatic ketone's carbonyl group (C=O). The presence of the ether linkage (C-O-C) would likely produce strong, characteristic bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric stretching) and 1040 cm⁻¹ (symmetric stretching). The aromatic rings (both the phenyl and phenoxy moieties) would exhibit multiple bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1400-1600 cm⁻¹ range. The dichloroacetyl group (-C(O)CHCl₂) will have a characteristic C-Cl stretching vibration, which typically appears in the 800-600 cm⁻¹ region.

Raman Spectroscopy , being complementary to IR, would also be employed. The carbonyl group, while IR active, also gives a strong Raman signal. Aromatic ring vibrations, particularly the symmetric "breathing" modes, are often strong in Raman spectra. This technique can be particularly useful for monitoring reactions in aqueous media, where water's strong IR absorption can be problematic.

Reaction Monitoring: Both IR and Raman spectroscopy can be utilized for real-time monitoring of the synthesis of this compound. For instance, in a Friedel-Crafts acylation reaction to introduce the dichloroacetyl group, the disappearance of the starting material's characteristic bands and the appearance of the product's carbonyl and C-Cl bands can be tracked to determine reaction completion.

X-ray Crystallography for Precise Three-Dimensional Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a compound's structure, including bond lengths, bond angles, and stereochemistry.

For this compound, a successful crystallographic analysis would yield a detailed structural model, confirming the connectivity of the phenoxy group at the para position of the phenyl ring and the dichloroethanone moiety. It would also reveal the conformation of the molecule, particularly the torsion angles involving the ether linkage and the carbonyl group.

Table 1: Crystallographic Data for the Analogous Compound 2,2-Dichloro-1-(4-methylphenyl)ethanone nih.gov

| Parameter | Value |

| Molecular Formula | C₉H₈Cl₂O |

| Molecular Weight | 203.05 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.650(5) |

| b (Å) | 9.959(7) |

| c (Å) | 14.475(11) |

| β (°) | 92.921(9) |

| Volume (ų) | 957.4(12) |

| Z | 4 |

| Density (calculated) | 1.409 Mg/m³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

This data is for the analogous compound 2,2-Dichloro-1-(4-methylphenyl)ethanone and is presented for comparative purposes.

Chromatographic Techniques for Purity Assessment, Isomer Separation, and Reaction Progress Monitoring

Chromatographic methods are indispensable for separating the components of a mixture, making them crucial for assessing the purity of this compound, separating potential isomers, and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally unstable compounds. For this compound, a reversed-phase HPLC method would likely be developed. researchgate.netpensoft.net This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH. researchgate.netpensoft.net

Purity Assessment: By developing a validated HPLC method, the purity of a synthesized batch of this compound can be accurately determined. The area of the main peak corresponding to the target compound is compared to the total area of all peaks in the chromatogram.

Isomer Separation: HPLC is also effective in separating positional isomers. For instance, if the synthesis of this compound resulted in the formation of ortho- or meta-isomers in addition to the desired para-isomer, a well-optimized HPLC method could resolve these.

Reaction Progress Monitoring: Aliquots can be taken from the reaction mixture at various time points and analyzed by HPLC to monitor the consumption of starting materials and the formation of the product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the separation and identification of volatile compounds. umyu.edu.ngresearchgate.netekb.eg this compound, being a moderately sized organic molecule, is amenable to GC-MS analysis, likely after derivatization if necessary to improve volatility and thermal stability. researchgate.net

Purity Assessment and Impurity Identification: The gas chromatogram provides information on the number of components in a sample, and their relative amounts. The mass spectrometer, acting as the detector, fragments the molecules eluting from the GC column, producing a unique mass spectrum for each component. This mass spectrum serves as a molecular fingerprint, allowing for the confident identification of the main compound and any impurities by comparison with spectral libraries or through interpretation of the fragmentation pattern. For this compound, characteristic fragments would include those corresponding to the phenoxyphenyl cation, the dichloroacetyl cation, and other fragments arising from the cleavage of the molecule.

Reaction Monitoring: GC-MS can also be used to monitor the progress of a reaction, providing information on the identity of intermediates and byproducts, which is crucial for understanding the reaction mechanism and optimizing the synthesis.

Applications in Advanced Organic Synthesis and Materials Science Research

Utility as a Building Block in Complex Molecule Synthesis

The reactivity of the α,α-dihalocarbonyl group makes 2,2-dichloro-1-(4-phenoxyphenyl)ethanone a valuable intermediate for constructing intricate molecular architectures. researchgate.net The presence of two electrophilic centers—the carbonyl carbon and the adjacent carbon atom bearing two chlorine atoms—allows for a variety of nucleophilic substitution and addition reactions, paving the way for the synthesis of diverse chemical entities. nih.gov

Precursor for Agrochemical Research and Development

The phenoxyphenyl scaffold is a known feature in certain agrochemicals. For instance, N-(4-phenoxyphenyl)pyridinecarboxamides and N-(4-phenoxyphenyl)pyrazinecarboxamides have demonstrated ovicidal activity against agricultural pests like Cydia pomonella (L.). nih.gov This suggests that derivatives of this compound could be investigated as precursors for novel crop protection agents. The dichloromethyl ketone functionality can be transformed into various heterocyclic systems, which are a cornerstone of modern agrochemical discovery. psu.edu For example, reaction with suitable dinucleophiles could yield substituted pyridines, pyrazines, or other heterocycles attached to the phenoxyphenyl moiety, potentially leading to new insecticides, fungicides, or herbicides. Research into amide-type compounds derived from 1-(4-ethyoxyphenyl)-2,2-dichlorocyclopropane-1-carboxylic acid has shown moderate fungicidal and insecticidal activities, further supporting the potential of the dichlorinated core in agrochemical design. researchgate.net

Intermediate in the Synthesis of Pharmaceutical Lead Compounds (Pre-clinical, conceptual)

The phenoxyphenyl group is recognized as a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in compounds that exhibit biological activity. nih.gov It is known to participate in crucial interactions with biological targets. nih.gov For example, derivatives of N-(4-phenoxyphenyl)benzenesulfonamide have been identified as a promising scaffold for nonsteroidal progesterone (B1679170) receptor antagonists, which have potential applications in treating various diseases. nih.gov

The compound this compound serves as a conceptual starting point for a range of pharmaceutical lead compounds. The reactive dichloroketone handle can be used to synthesize a variety of structures. For instance, α-haloketones are well-established precursors for heterocyclic compounds like pyrroles, which are of significant interest in medicinal chemistry. nih.gov Furthermore, dichloromethyl ketones can be converted to other functional groups, expanding the synthetic possibilities. While direct preclinical data for derivatives of this compound is not extensively documented in publicly available literature, the established biological relevance of the phenoxyphenyl moiety and the synthetic versatility of the α,α-dichloroketone group provide a strong rationale for its exploration in drug discovery programs. For instance, aryl methyl keto-N-alkylated pyridinium (B92312) molecules have shown broad-spectrum antifungal activity, a class of compounds that could potentially be accessed from α,α-dichloroketone precursors. nih.gov

Role in the Total Synthesis of Natural Products

While no specific instances of this compound being used in the total synthesis of a natural product have been prominently reported, the α,α-dihalocarbonyl moiety is a valuable functional group in the synthetic chemist's toolbox for constructing complex natural products. researchgate.net These groups can be used to introduce specific functionalities or to facilitate key bond-forming reactions. The development of efficient and selective transformations is crucial in the total synthesis of complex molecules, and ketones serve as a key synthetic handle for the elaboration of numerous organic functionalities. nih.gov Given the reactivity of the dichloromethyl ketone, it is conceivable that this building block could be employed in synthetic strategies targeting natural products containing, for example, highly substituted aromatic or heterocyclic cores.

Contributions to Polymer and Advanced Functional Material Development

The unique electronic and structural properties of the phenoxyphenyl group, combined with the reactivity of the dichloromethyl ketone, make this compound a candidate for the development of new polymers and functional materials.

Monomer or Initiator in Polymerization Reactions

There is a conceptual basis for the use of this compound in polymerization reactions. Dichlorinated compounds can, in some cases, act as initiators for certain types of polymerization. For instance, 2,2-dichloroacetophenone (B1214461) is listed as an initiator for Atom Transfer Radical Polymerization (ATRP). tcichemicals.com ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers. By analogy, this compound could potentially initiate the polymerization of various vinyl monomers, leading to polymers with a phenoxyphenyl end-group. This could impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or optical characteristics.

Precursor for Optoelectronic Materials or Ligands in Coordination Polymers

The phenoxyphenyl moiety is of interest in materials science due to its rigidity and potential for π-stacking interactions, which are desirable for creating ordered structures in materials. While direct synthesis of optoelectronic materials from this compound is not widely documented, the compound's structure suggests its potential as a precursor. The dichloromethyl ketone can be chemically modified to create ligands for coordination polymers or metal-organic frameworks (MOFs). For example, it could be converted into a dicarbonyl compound or a heterocyclic ligand capable of binding to metal ions. The resulting coordination polymers could exhibit interesting photoluminescent or electronic properties, making them candidates for applications in sensors, light-emitting diodes (LEDs), or other optoelectronic devices. The synthesis of various heterocyclic compounds from α-haloketones is well-established, providing a pathway to a wide range of potential ligands. psu.edu

Potential in Catalysis or Ligand Design for Catalytic Systems

The exploration of novel molecular architectures for the development of advanced catalysts and ligands is a cornerstone of contemporary chemical research. While the inherent reactivity of the dichloromethyl ketone and the electronic properties of the phenoxyphenyl group in this compound suggest theoretical potential for applications in catalysis, a comprehensive review of scientific literature and chemical databases does not yield specific research focused on this compound as a catalyst or a ligand for catalytic systems.

The scientific community has extensively investigated related structural motifs. For instance, phenoxy-imine and phenoxy-amidine ligands have been successfully employed in polymerization catalysis. Similarly, the reactivity of the α-dichloro ketone functionality is known, particularly in the context of forming other chemical entities. However, direct studies on the catalytic applications or ligand design principles of this compound itself are not presently available in published literature.

The absence of dedicated research in this area means that any discussion on its potential would be purely speculative and not based on the detailed research findings required for this article. The following points outline theoretical, yet unverified, avenues where such a molecule could be investigated:

Precursor to Ligands: The carbonyl group and the dichloromethyl group offer reactive sites for transformation into chelating moieties. For example, reaction with bidentate nucleophiles could potentially yield pincer-type ligands.

Modification for Organocatalysis: The core structure could be functionalized to incorporate known organocatalytic motifs.

It is important to underscore that these are hypothetical applications. As of the current state of chemical research, there are no empirical data, such as reaction yields, turnover numbers, or spectroscopic evidence of coordination complexes, to support a substantive discussion on the catalytic potential of this compound. Further research would be required to establish any practical utility in these areas.

Biological Activity Research and Target Identification Pre Clinical, in Vitro Focus

In Vitro Screening Methodologies for Biological Activity

The initial evaluation of the biological effects of 2,2-Dichloro-1-(4-phenoxyphenyl)ethanone would involve a battery of in-vitro screening assays to identify any potential therapeutic or bioactive properties. These methods allow for high-throughput screening and preliminary characterization without the use of live animal models.

Enzyme Inhibition Assays: These assays are fundamental in determining if a compound can modulate the activity of specific enzymes. For a compound like this compound, a panel of enzymes could be tested. Methodologies often involve incubating the enzyme with its substrate and the test compound, followed by measuring product formation. For instance, studies on various pesticides have utilized assays with enzymes such as acetylcholinesterase (AChE), alcohol dehydrogenase (ADH), and trypsin to gauge inhibitory effects. nih.gov The sensitivity of different enzymes can vary, with some showing 50% inhibition (IC50) at low concentrations of a test compound. nih.gov

Receptor Binding Assays: To determine if the compound interacts with specific cellular receptors, competitive binding assays are employed. This involves using a radiolabeled ligand known to bind to the receptor of interest and measuring the displacement of this ligand by the test compound. This method helps in identifying potential molecular targets and initiating the study of the compound's mechanism of action.

Cell-Based Assays: The biological activity of the compound at a cellular level can be assessed using various cell-based assays, excluding those focused on safety-related cytotoxicity. For example, if antimicrobial activity is suspected, assays measuring the inhibition of microbial growth would be appropriate. In the context of anticancer research, assays could measure effects on cell proliferation or specific cellular events like apoptosis induction. For potential antimalarial activity, a WHO Mark III schizont maturation inhibition assay is a standard method used to screen compounds against Plasmodium falciparum strains. nih.gov

Identification of Potential Molecular Targets and Affected Cellular Pathways (In Vitro)

Once preliminary activity is detected, the next step is to identify the specific molecular targets and the cellular pathways that are affected by this compound.

Based on its structure—a halogenated aromatic ketone—several potential targets can be hypothesized. The dichloroacetyl group is a reactive electrophile, suggesting that it could interact with nucleophilic residues (like cysteine or histidine) in proteins.

Potential Molecular Targets: Research on other chloro- and dichloroacetamides has pointed towards Glutathione S-transferases (GSTs) as a potential target. uran.ua These enzymes play a role in detoxification, and their inhibition can lead to cellular stress. Another potential target class could be dioxygenase enzymes, as seen in the metabolism of other chlorinated phenoxy compounds like 2,4-dichlorophenoxyacetic acid. nih.gov In an antimalarial context, a key target could be the process of hemozoin biocrystallization, which is a detoxification pathway for the parasite. nih.govplos.org

Affected Cellular Pathways: Inhibition of targets like GST could disrupt cellular redox balance and detoxification pathways. If the compound were to act as an antimalarial, it could disrupt the parasite's ability to detoxify heme, leading to its death. plos.org Investigations into related fluorinated analogs have explored the induction of apoptosis through caspase pathway activation in cancer cell lines.

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization (Conceptual, pre-clinical)

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure of this compound and observing the resulting changes in activity, more potent and selective analogs can be designed.

A conceptual SAR study for this compound would involve modifications at several key positions:

The Phenoxy Ring: Substituents could be added to this ring. For instance, studies on 2-phenoxybenzamides showed that adding a 4-fluoro substituent to the phenoxy ring had a significant impact on antiplasmodial activity compared to an unsubstituted phenoxy group. mdpi.com

The Phenyl Ring: The central phenyl ring attached to the ethanone (B97240) group could be substituted. Comparing the target compound to analogs like 2,2-Dichloro-1-(4-methylphenyl)ethanone or 2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone could reveal the electronic and steric requirements for activity. nih.govcymitquimica.com

The Dichloroacetyl Group: Replacing the two chlorine atoms with other halogens or with a single chlorine atom could modulate the reactivity and binding affinity of the compound. Research on related acetamides has shown a significant difference in cytotoxic activity between 2-chloroacetamides and 2,2-dichloroacetamides. uran.ua

| Modification Area | Example Modification | Potential Impact on Activity | Rationale/Reference Analog |

|---|---|---|---|

| Phenoxy Ring | Addition of Fluoro group (e.g., at para-position) | May enhance binding affinity and biological activity. | Activity of 4-fluorophenoxy moiety in other scaffolds. mdpi.com |

| Phenyl Ring | Replacement of phenoxy group with a methyl group | Alters hydrophobicity and electronic properties, influencing target interaction. | Comparison with 2,2-Dichloro-1-(4-methylphenyl)ethanone. nih.gov |

| Dichloroacetyl Group | Replacement of dichloro with a monochloro group | Changes electrophilicity and reactivity, potentially altering target specificity and activity level. | Observed activity differences between 2-chloro- and 2,2-dichloroacetamides. uran.ua |

Mechanism of Action Studies at the Cellular or Subcellular Level (In Vitro)

Elucidating the precise mechanism of action is a critical step. This involves moving from identifying a target to understanding how the compound affects its function at a molecular and cellular level.

Enzyme Kinetics: If an enzyme target is confirmed, kinetic studies (e.g., Michaelis-Menten kinetics) can determine the nature of the inhibition (e.g., competitive, non-competitive, or irreversible). The reactive dichloroacetyl group suggests a possibility of irreversible inhibition through covalent bond formation with the enzyme's active site.

Cellular Localization: Using fluorescently tagged versions of the compound or subcellular fractionation techniques, the location where the compound accumulates within the cell (e.g., cytoplasm, mitochondria, nucleus) can be determined, providing clues about its site of action.

Target Pathway Analysis: If the compound inhibits a specific pathway, its effects on upstream and downstream components can be measured. For example, if it induces apoptosis, levels of key proteins like caspases can be quantified. If it inhibits hemozoin formation, this can be directly measured in parasite cultures. nih.govplos.org

Investigation of Resistance Mechanisms in Model Biological Systems (In Vitro, e.g., microbial, enzymatic)

Should this compound show promise as an antimicrobial or anticancer agent, it is vital to investigate potential mechanisms of resistance.

Selection of Resistant Strains: Resistant microbial or cancer cell lines can be generated in the lab by exposing them to gradually increasing concentrations of the compound. These resistant lines can then be studied to understand the changes that allow them to survive.

Identification of Resistance Mechanisms: Common mechanisms of drug resistance that could be investigated include:

Target Modification: Sequencing the gene of the target protein in resistant strains to check for mutations that prevent the compound from binding.

Drug Efflux: Using assays to see if resistant cells show increased activity of efflux pumps (e.g., ABC transporters) that actively remove the compound from the cell. mdpi.com

Enzymatic Degradation: Investigating whether resistant organisms produce enzymes that can metabolize and inactivate the compound.

| Resistance Mechanism | Investigative Method | Model System |

|---|---|---|

| Target Protein Mutation | Gene sequencing of the molecular target. | Resistant microbial strain or cancer cell line. |

| Increased Drug Efflux | Rhodamine 123 efflux assay to measure transporter activity. | Resistant cell line vs. sensitive parent line. |

| Enzymatic Inactivation | Incubating the compound with cell lysates from resistant strains and analyzing for degradation products via LC-MS. | Resistant microbial strain or cancer cell line. |

Challenges and Future Research Directions

Development of More Sustainable and Environmentally Benign Synthetic Routes

The conventional synthesis of aryl ketones, including structures like 2,2-dichloro-1-(4-phenoxyphenyl)ethanone, often relies on the Friedel-Crafts acylation. sigmaaldrich.comrsc.orgorganic-chemistry.org This classic method typically involves the reaction of an aromatic compound (diphenyl ether) with an acyl chloride (dichloroacetyl chloride) using a stoichiometric amount of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.org While effective, this approach suffers from significant drawbacks, including the use of hazardous and moisture-sensitive catalysts that can be difficult to handle and separate from the reaction mixture. sigmaaldrich.comyoutube.com The generation of substantial waste streams further detracts from its environmental credentials. organic-chemistry.org

Future research must prioritize the development of greener synthetic alternatives. Several promising areas warrant exploration:

Heterogeneous Catalysis: Employing solid acid catalysts like zinc oxide (ZnO) has shown success in the mono-acylation of arenes with dichloroacetyl chloride under mild, room-temperature conditions. researchgate.net Investigating similar metal oxide-based catalysts for the synthesis of this compound could lead to a more sustainable process with simplified catalyst recovery and reuse. researchgate.net

Electrochemical Synthesis: Electrochemistry offers a modern, oxidant-free method for generating α,α-dihaloacetophenones from terminal alkynes in aqueous media. ccspublishing.org.cn Adapting this electrochemical approach for the direct synthesis from diphenyl ether or a related precursor could provide a significantly more eco-friendly pathway, avoiding harsh reagents and byproducts. ccspublishing.org.cn

Solvent-Free and Microwave-Assisted Reactions: Research into zinc-mediated Friedel-Crafts acylation under solvent-free, microwave-irradiated conditions has demonstrated high efficiency for other ketones. organic-chemistry.org Applying this technology could drastically reduce reaction times and eliminate the need for volatile organic solvents.

Exploration of Novel and Unprecedented Reaction Pathways of the Dichloroethanone Moiety

The gem-dichloro ketone functional group is a versatile synthetic handle. The α-halogenation of ketones is a common laboratory practice to create intermediates for further transformations. libretexts.org For instance, α-bromo ketones are readily converted to α,β-unsaturated ketones via base-induced dehydrobromination. libretexts.org While this reactivity is established, the specific pathways for the dichloroethanone moiety in this compound are largely unexplored.

Future work should focus on:

Bioconjugation: Dichloroacetophenone derivatives have recently been developed as highly selective and atom-economic reagents for disulfide bridging in peptides under biocompatible conditions (e.g., in water at neutral pH). acs.org Investigating the potential of this compound in this context could yield novel bioconjugation tools with unique properties imparted by the phenoxyphenyl group.

Synthesis of Heterocycles: The reactive dichloromethyl group can serve as a precursor for various heterocyclic systems. Exploring reactions with dinucleophiles could open pathways to novel quinoxalines, benzoxazines, or other fused ring systems possessing the 4-phenoxyphenyl substituent.

Chemoselective Transformations: Developing methods for the selective mono-substitution of one chlorine atom would generate highly valuable α-chloro-α-substituted ketone intermediates. This would significantly broaden the synthetic utility of the parent compound, allowing for the introduction of a wide array of functional groups. nih.gov

Expansion into Underexplored Application Areas (e.g., photochemistry, supramolecular chemistry)

The structural features of this compound suggest its potential utility in advanced material science applications, which remain entirely unexplored.

Photochemistry: Aryl ketones are classic photosensitizers, known to undergo photochemical reactions like Norrish-type cleavages and the Paternò-Büchi reaction upon UV irradiation. msu.eduresearchgate.netyoutube.com The presence of the phenoxyphenyl group could modulate the photophysical properties of the ketone, potentially leading to novel photoinduced rearrangements or polymerization initiations. rsc.orgbeilstein-journals.org Future research could investigate the excited-state dynamics of this molecule and its utility as a photoinitiator or in photodynamic applications. beilstein-journals.org

Supramolecular Chemistry: Supramolecular chemistry focuses on designing functional molecules that assemble through non-covalent interactions. nih.gov The extended aromatic system of the phenoxyphenyl group is well-suited for π-stacking interactions, a key driving force in the formation of supramolecular structures. The polar ketone and dichloro-groups could participate in hydrogen bonding or halogen bonding. This combination of functionalities makes this compound an attractive candidate for building liquid crystals, gels, or other functional materials.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

For a data-scarce compound like this compound, AI offers several compelling research avenues:

Reaction Prediction: ML models trained on large reaction databases can predict the outcomes of unknown reactions. mdpi.com Applying such models could help chemists identify the most promising reaction pathways for transforming the title compound, saving significant experimental time and resources. scilit.com

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can predict the biological or material properties of new molecules. nih.govresearchgate.net ML algorithms can be trained to predict the reactivity of halogenated organic compounds, which could be applied to this molecule. nih.govnih.gov By generating a virtual library of derivatives of this compound, these models could screen for candidates with desirable properties before any synthesis is attempted.

Retrosynthesis Planning: AI-driven retrosynthesis tools can design synthetic pathways for complex molecules. acs.orgnih.gov While often trained on existing reaction data, these systems can be augmented with expert knowledge to propose plausible routes for novel targets, guiding the efficient laboratory synthesis of new analogs. nih.gov

Bridging the Gap between In Silico Predictions and Experimental Validation in Biological and Material Science Research

Computational, or in silico, studies are powerful tools for generating hypotheses about a molecule's function. nih.gov However, these predictions must be validated through real-world experiments to be meaningful. The phenoxyphenyl scaffold is present in numerous compounds that have been subjected to this integrated approach.

Future research on this compound should adopt a synergistic computational-experimental workflow:

Biological Screening: In silico tools can predict a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential to interact with biological targets through molecular docking. researchgate.netresearchgate.netnih.gov For example, various phenoxyphenyl derivatives have been designed and evaluated as potential therapeutic agents using this approach. scilit.comresearchgate.netnih.gov A similar workflow could predict potential biological activities for the title compound, which would then be confirmed or refuted through in vitro assays. nih.gov

Materials Science: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can predict material properties such as electronic structure, thermal stability, and intermolecular interactions. researchgate.net These computational studies could be used to design novel materials based on the this compound core, with subsequent experimental work focused on synthesizing and characterizing the most promising candidates identified through simulation. scilit.com

Data Tables

Table 1: Physicochemical Properties of Related Dichloroacetophenones

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,2-Dichloro-1-phenyl-ethanone | C₈H₆Cl₂O | 189.04 | 2648-61-5 |

| 2,2-Dichloro-1-(4-methylphenyl)ethanone | C₉H₈Cl₂O | 203.07 | 4138-23-2 |

| 2,2-Dichloro-1-(4-methoxyphenyl)ethanone | C₉H₈Cl₂O₂ | 219.06 | 29003-60-9 |

Data sourced from NIST and PubChem databases. nih.govnih.govnist.gov

Table 2: Overview of Potential In Silico Tools and Their Applications

| Tool/Method | Application Area | Potential Use for this compound | References |

| Molecular Docking | Drug Discovery | Predict binding affinity and interactions with biological targets (e.g., enzymes, receptors). | researchgate.netscilit.comresearchgate.net |

| ADMET Prediction | Drug Discovery | Forecast pharmacokinetic properties (absorption, distribution, metabolism, excretion, toxicity). | researchgate.netnih.gov |

| Machine Learning (QSAR/QSPR) | Drug Discovery, Materials Science | Predict biological activity, reaction rates, or physical properties of novel derivatives. | nih.govresearchgate.netnih.gov |

| Density Functional Theory (DFT) | Materials Science, Reactivity | Calculate electronic structure, reactivity indices, and predict reaction mechanisms. | scilit.comresearchgate.net |

| Molecular Dynamics (MD) Simulation | Materials Science, Drug Discovery | Simulate the dynamic behavior and stability of the compound in complex systems (e.g., with proteins, in membranes). | scilit.comresearchgate.net |

| AI-based Retrosynthesis | Chemical Synthesis | Propose and rank synthetic routes for novel, un-synthesized derivatives. | acs.orgnih.gov |

Q & A

Q. What are the optimal synthetic routes for preparing 2,2-dichloro-1-(4-phenoxyphenyl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via chlorination of a parent ketone. For example, 1-(4-phenoxyphenyl)ethanone can be treated with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux in anhydrous solvents (e.g., dichloromethane) .

- Key Variables :

- Reagent Choice : SOCl₂ is preferred for milder conditions, while PCl₅ may require higher temperatures.

- Solvent : Polar aprotic solvents enhance reactivity.

- Yield Optimization : Evidence from structurally similar compounds (e.g., 2,2-dichloro-1-(4-methylphenyl)ethanone) shows yields ranging from 35% to 46% depending on substituents .

- Data Table :

| Parent Ketone | Chlorinating Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(4-Methylphenyl)ethanone | SOCl₂ | DCM | 46% | |

| 1-(4-Chlorophenyl)ethanone | K₂S₂O₈/NaCl | H₂O | 38% |

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify chlorine-induced deshielding. For example, the dichloromethyl group resonates at δ ~6.5–7.0 ppm (¹H) and δ ~67–70 ppm (¹³C) .

- XRD : Single-crystal X-ray diffraction (using SHELX software ) confirms bond lengths (C-Cl ≈ 1.75 Å) and angles. Monoclinic systems (e.g., space group P2₁/c) are common in analogs .

- Example Data :

| Parameter | Value (Analog: 2,2-Dichloro-1-(4-methylphenyl)ethanone) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 6.650, 9.959, 14.475 |

| β (°) | 92.92 |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Under inert atmosphere (argon) at 2–8°C to prevent hydrolysis.

- Decomposition Risks : Moisture induces hydrolysis to phenoxybenzaldehyde derivatives.

- Stability Data (from analogs):

- Melting Point: ~52–58°C (similar dichloroacetophenones) .

- Flash Point: ~115°C (requires fire-safe storage) .

Advanced Research Questions

Q. How do substituents on the phenoxyphenyl ring (e.g., electron-withdrawing/donating groups) affect the compound’s reactivity in nucleophilic substitution?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -NO₂): Increase electrophilicity of the carbonyl carbon, accelerating nucleophilic attack (e.g., by amines).

- Electron-Donating Groups (e.g., -OCH₃): Reduce reactivity due to resonance stabilization.

- Case Study : 2,2-Dichloro-1-(4-chlorophenyl)ethanone reacts faster with piperidine than its methyl-substituted analog .

- Experimental Design : Compare pseudo-first-order rate constants (k) using UV-Vis or HPLC .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer :

- Challenges :

- Twinned Crystals : Common in dichloroacetophenones due to symmetry.

- Solvent Choice : Ethanol/water mixtures reduce defects (as seen in 2,2-dichloro-1-(4-methylphenyl)ethanone) .

- Mitigation :

- Use slow evaporation at 4°C.

- Refinement via SHELXL (R-factor < 0.06) to resolve disorder .

Q. What mechanistic insights explain the compound’s potential biological activity (e.g., antimicrobial)?

- Methodological Answer :

- Electrophilic Reactivity : The α,α-dichloro group acts as a Michael acceptor, forming covalent adducts with thiols in bacterial enzymes .

- Testing Protocol :

Synthesize derivatives (e.g., replacing phenoxy with bromo).

Use agar diffusion assays against E. coli and S. aureus.

Q. How can researchers resolve contradictions in reported data (e.g., varying biological activity across studies)?

- Methodological Answer :

- Root Causes :

- Substituent positional isomers (e.g., 2,4- vs. 3,4-dichloro derivatives).

- Purity discrepancies (HPLC vs. crude samples).

- Resolution Workflow :

Validate synthesis (NMR/XRD).

Standardize bioassays (e.g., fixed inoculum size).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。